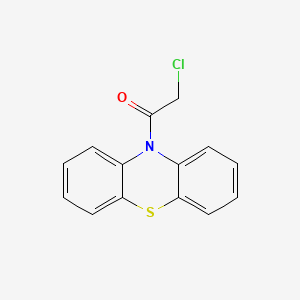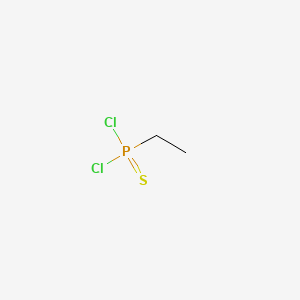
Buta-1,3-diene;2-ethenylpyridine;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene;2-ethenylpyridine;styrene is a complex polymer known for its high-temperature resistance and mechanical strength. This compound is often used in various industrial applications due to its robust properties .
Vorbereitungsmethoden
The synthesis of Buta-1,3-diene;2-ethenylpyridine;styrene typically involves the polymerization of 1,3-butadiene using catalysts such as cobalt (II) and nickel (II) complexes bearing pyridine-2-imidate ligands . The reaction conditions often include the use of ethylaluminum sesquichloride (EASC) as an activator, which helps in achieving high polymerization activity . Industrial production methods may involve the use of Ziegler–Natta catalysts based on (anilidomethyl)pyridine group (IV) complexes .
Analyse Chemischer Reaktionen
Buta-1,3-diene;2-ethenylpyridine;styrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethylaluminum sesquichloride and other transition metal complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include high molecular weight polymers with specific structural properties .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-performance materials due to its stability and mechanical strength . Industrially, it is used in the production of automotive parts that require high-temperature resistance and mechanical durability .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, Buta-1,3-diene;2-ethenylpyridine;styrene stands out due to its high-temperature resistance and mechanical strength . Similar compounds include other polymers synthesized using cobalt and nickel complexes, such as those with pyridine-2-imidate ligands . These compounds may have different structural properties and applications depending on the specific ligands and reaction conditions used .
Eigenschaften
CAS-Nummer |
25053-48-9 |
|---|---|
Molekularformel |
C19H21N |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
buta-1,3-diene;2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2 |
InChI-Schlüssel |
QUEICCDHEFTIQD-UHFFFAOYSA-N |
SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
Kanonische SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1605730.png)










